(R)-3-Hydroxybutanoic acid (CAS 625-72-9), also known as D-β-hydroxybutyrate, is an enantiopure chiral building block, an endogenous mammalian ketone body, and the natural monomeric precursor for polyhydroxyalkanoate (PHA) bioplastics. In industrial and scientific procurement, it is highly valued for its strict stereochemical purity, which is mandatory for specific downstream applications where the (S)-enantiomer or racemic mixtures are non-functional or inhibitory [1]. As a direct precursor, it is utilized in the synthesis of carbapenem antibiotics, the formulation of high-efficiency metabolic supplements, and the production of isotactic poly[(R)-3-hydroxybutyrate] (PHB) [2]. Its procurement value is driven by its ability to bypass expensive kinetic resolution steps in chiral synthesis and its exclusive biological activity in metabolic assays.
Substituting pure (R)-3-Hydroxybutanoic acid with racemic (DL)-3-hydroxybutanoic acid fundamentally compromises both biological and material synthesis workflows. In metabolic applications, the (S)-enantiomer (L-βHB) is non-physiological and exhibits a lower metabolic rate, meaning racemic mixtures require up to double the dosage to achieve equivalent ketosis and can induce off-target enzymatic activity [1]. In polymer chemistry, polymerizing the racemate yields atactic poly[(R,S)-3-hydroxybutyrate] (aPHB), which lacks the critical crystallinity, mechanical strength, and predictable biodegradability of the isotactic PHB derived from the pure (R)-monomer[2]. Furthermore, in pharmaceutical manufacturing, utilizing the racemate necessitates costly kinetic resolution, effectively wasting 50% of the starting material and requiring expensive chiral catalysts.
In formulation development for exogenous ketosis, pure (R)-3-hydroxybutanoic acid demonstrates significantly higher physiological efficacy than the racemic mixture. Clinical and metabolic models indicate that the pure (R)-enantiomer can increase blood ketone levels up to 5 times more effectively than equivalent low doses of DL-beta-hydroxybutyrate[1]. Consequently, the amount of the (R)-enantiomer required to induce or maintain a target level of ketosis is less than or equal to half the required dose of the racemate [1].
| Evidence Dimension | Blood ketone elevation and required dosing mass |
| Target Compound Data | ≤50% dose required for target ketosis maintenance; up to 5x higher blood ketone elevation at low doses (e.g., 5g) |
| Comparator Or Baseline | Racemic DL-beta-hydroxybutyrate (100% baseline dose requirement) |
| Quantified Difference | 50% reduction in required API mass; 5-fold increase in ketone elevation efficacy at matched low doses |
| Conditions | In vivo metabolic administration models |
Procuring the pure (R)-enantiomer allows formulators to halve the active pharmaceutical ingredient mass, reducing required cation loads (e.g., sodium) and preventing metabolic interference.
For biochemical assays measuring ketone body metabolism, stereospecificity is critical to prevent confounding data. In C. elegans metabolic extract models, basal dehydrogenase activity for D-beta-hydroxybutyrate ((R)-3-hydroxybutanoic acid) is approximately 10-fold higher than for the non-physiological L-beta-hydroxybutyrate ((S)-enantiomer) [1]. Utilizing a racemic mixture in these assays induces off-target L-beta-hydroxybutyrate dehydrogenase activity, which skews the kinetic data of the primary metabolic pathway[1].
| Evidence Dimension | Basal dehydrogenase enzymatic activity |
| Target Compound Data | ~10-fold higher specific activity |
| Comparator Or Baseline | L-beta-hydroxybutyrate ((S)-enantiomer) |
| Quantified Difference | 10x greater enzymatic affinity/activity for the (R)-enantiomer |
| Conditions | C. elegans metabolic extract assays |
Laboratory procurement must specify the pure (R)-enantiomer to ensure accurate, baseline-free physiological modeling without the confounding enzymatic induction caused by the (S)-enantiomer.
When utilized as a monomer for polyhydroxyalkanoates (PHAs), the stereochemistry of 3-hydroxybutanoic acid dictates the macroscopic properties of the resulting polymer. Polymerization of the pure (R)-enantiomer yields predominantly isotactic poly[(R)-3-hydroxybutyrate] (PHB), which mirrors the highly crystalline and mechanically robust natural biopolymer [1]. In contrast, using racemic (R,S)-3-hydroxybutanoic acid as a precursor results in atactic poly[(R,S)-3-hydroxybutyrate] (aPHB), an amorphous material that lacks the structural integrity and predictable biodegradability required for commercial applications[1].
| Evidence Dimension | Polymer tacticity and structural crystallinity |
| Target Compound Data | Yields isotactic, highly crystalline PHB |
| Comparator Or Baseline | Racemic (R,S)-3-hydroxybutanoic acid (yields amorphous, atactic aPHB) |
| Quantified Difference | Transition from amorphous (atactic) to crystalline (isotactic) material properties |
| Conditions | Anionic ring-opening polymerization / biomimetic synthesis |
Industrial buyers synthesizing biodegradable plastics or medical implants must procure the pure (R)-monomer to achieve the necessary mechanical strength and biocompatibility.
In the synthesis of beta-lactam and carbapenem antibiotics, (R)-3-hydroxybutanoic acid serves as a critical chiral building block. Procuring the enantiopure (R)-form allows for 100% theoretical utilization of the chiral center in the synthetic pathway[1]. Conversely, starting with racemic 3-hydroxybutanoic acid requires an initial kinetic resolution step—often utilizing expensive lipases or chiral catalysts—which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and generates an equal amount of chemical waste [1].
| Evidence Dimension | Theoretical yield and atom economy of the chiral precursor |
| Target Compound Data | 100% theoretical utilization of the starting material |
| Comparator Or Baseline | Racemic 3-hydroxybutanoic acid (≤50% maximum theoretical yield due to resolution) |
| Quantified Difference | Elimination of 50% mass waste and bypass of kinetic resolution steps |
| Conditions | Industrial synthesis of chiral pharmaceutical intermediates |
Procuring the enantiopure compound directly eliminates the need for expensive chiral resolution steps, halving precursor waste and streamlining API manufacturability.
Direct use as a building block in beta-lactam and carbapenem synthesis, avoiding the mandatory 50% yield loss and catalyst expense associated with the kinetic resolution of racemic mixtures [1].
Synthesis of highly crystalline, biomimetic, and biodegradable polymers required for medical devices and eco-friendly plastics, where atactic racemic polymers fail to provide structural integrity [2].
Formulation of high-efficiency metabolic supplements that require half the dosage mass of racemic alternatives to achieve equivalent nutritional ketosis, minimizing unwanted cation loads [3].
Deployment as the precise physiological standard in diagnostic kits and in vivo models to prevent the confounding enzymatic interference caused by the non-physiological L-enantiomer [4].
Irritant